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Chemical and Biological Profile

RO4987655, also known as CH4987655, is an oral, selective inhibitor of MEK (mitogen-activated

protein/extracellular signal-regulated kinase). MEK is a key enzyme within the MAPK (Mitogen-Activated

Protein Kinase) signaling pathway, which is frequently dysregulated in many cancers. By targeting this

pathway, RO4987655 aims to disrupt uncontrolled cell proliferation and survival signals in tumor cells [1]

[2].

Clinical Trial Summaries and Maximum Tolerated Dose
(MTD)

Two primary Phase I dose-escalation studies have established the safety and tolerability profile of

RO4987655, defining the MTD in different patient populations.

Table 1: Summary of Phase I Clinical Trial Findings for RO4987655
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Trial Parameter
International Patient Population
[1]

Japanese Patient Population [2]
[3]

MTD (Total Daily Dose) 17.0 mg (8.5 mg BID) 8.0 mg (4.0 mg BID)

Dose-Limiting
Toxicities (DLTs)

Blurred vision (n=1); Elevated
creatine phosphokinase (CPK)

(n=3)

Grade 3 Elevated CPK (4 DLTs
across 10 mg/day and 13 mg/day

cohorts)

Most Frequent Adverse
Events (AEs)

Rash-related toxicity (91.8%);

Gastrointestinal disorders (69.4%)

Dermatitis acneiform; CPK

elevation; Eye disorders

Recommended Dosing
Schedule

Twice Daily (BID) Twice Daily (BID)

Pharmacokinetics (PK) and Pharmacodynamics (PD)
Profile

The pharmacokinetic and pharmacodynamic properties of RO4987655 were characterized in both clinical

studies, providing insights into its behavior in the human body.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of RO4987655

Property International Study Findings [1] Japanese Study Findings [2]

PK: Half-life (t₁/₂) Approximately 4 hours 14.0 to 24.4 hours

PK: Dose
Proportionality

Exhibited dose linearity Appeared to increase in a dose-

proportional manner

PK: Steady-State Information not specified in abstract Reached by Cycle 1, Day 8 (240 hours)

PD: Target
Inhibition

High (mean 75%) and sustained
suppression of pERK in PBMCs at

MTD

Increased in a dose-dependent manner;
assessed by pERK inhibition in PBMCs
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Property International Study Findings [1] Japanese Study Findings [2]

PD: Biomarker Reduction in FDG uptake by PET in
79.4% of patients at day 15

pERK inhibition in Peripheral Blood
Mononuclear Cells (PBMCs)

Antitumor Activity

Preliminary evidence of antitumor activity was observed in these early-phase trials. In the international

study, 21.1% of evaluable patients derived clinical benefit, which included two partial responses (one

confirmed and one unconfirmed) [1]. In the Japanese study, one patient with esophageal cancer achieved a

confirmed partial response, and seven patients demonstrated stable disease, as evidenced by a

progression-free survival exceeding 16 weeks [2]. This promising activity warranted further investigation

in populations with specific tumor mutations.

Experimental Protocols

Protocol: Phase I Dose-Escalation Study Design

This protocol outlines the standard design used to determine the MTD and characterize the initial safety and

PK/PD profile of RO4987655.

Objective: To assess the safety, tolerability, PK, and PD of orally administered RO4987655 in

patients with advanced solid tumors and to determine the MTD and DLTs.
Patient Population: Adults with advanced, treatment-refractory solid tumors.

Study Design: Non-randomized, open-label, dose-escalation using a "3 + 3" design. In this model,
three patients are enrolled per dose cohort. If no DLT is observed, dosing escalates for the next

cohort. If one DLT occurs, the cohort is expanded to three more patients. The MTD is defined as the
dose level below which ≥2 patients experience a DLT [2] [3].

Dosing Schedule:
Cycle 0: A single oral dose of RO4987655 is administered for initial PK profiling.

Subsequent Cycles: Continuous dosing on a 28-day cycle schedule, either Once Daily (QD)
or Twice Daily (BID), with total daily doses escalating according to the protocol [2] [3].

Endpoint Assessments:
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Safety: Continuous monitoring of Adverse Events (AEs), serial laboratory tests (including CPK),

ECGs, and physical examinations. DLTs are typically assessed during the first cycle.
Pharmacokinetics: Intensive blood sampling at predetermined times after the single dose in

Cycle 0 and during multiple doses in Cycle 1 to measure drug concentration and calculate
parameters like half-life and exposure.

Pharmacodynamics: Peripheral blood mononuclear cells (PBMCs) are collected at baseline
and post-treatment to measure inhibition of ERK phosphorylation (pERK), a direct marker of

MEK pathway inhibition [1] [2].
Tumor Response: Tumor imaging (e.g., CT scans) performed at baseline and periodically

thereafter, with response evaluated using standardized criteria like RECIST 1.0 [2] [3].

Protocol: Assessment of MEK Pathway Inhibition in PBMCs

This detailed methodology describes the key PD assay used to confirm RO4987655's biological activity.

Sample Collection: Collect peripheral blood samples from patients pre-dose and at specified
timepoints post-dose.

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-
Paque).

Cell Lysis and Protein Extraction: Lyse the isolated PBMCs to extract total protein.
Phospho-ERK Analysis: Quantify the levels of phosphorylated ERK (pERK) and total ERK protein in

the extracts. This can be done using techniques such as enzyme-linked immunosorbent assay
(ELISA) or Western blotting.

Data Calculation: Express the results as the ratio of pERK to total ERK. The percentage inhibition of
pERK by RO4987655 is calculated by comparing post-treatment ratios to the pre-treatment (baseline)

ratio for each patient [1] [2].

Signaling Pathway and Mechanistic Visualization

The following diagram illustrates the targeted MAPK pathway and the mechanistic role of RO4987655. The

DOT script below can be processed by Graphviz to generate the pathway visualization.

Diagram 1: Mechanism of Action of RO4987655 in the MAPK Signaling Pathway. The diagram shows the

core components of the MAPK pathway. RO4987655 specifically binds to and inhibits the MEK kinase,

thereby preventing it from phosphorylating and activating ERK. This inhibition blocks the downstream
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signal that promotes gene expression for cell proliferation and survival, which is often hyperactive in cancer

cells [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [RO4987655 (CH4987655) Application Notes and Protocols:

Maximum Tolerated Dose and Clinical Pharmacology]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548771#ro4987655-maximum-tolerated-dose-mtd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.smolecule.com/products/s548771?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.sciencedirect.com/science/article/pii/S092375342033009X
https://www.smolecule.com/products/b548771#ro4987655-maximum-tolerated-dose-mtd
https://www.smolecule.com/products/b548771#ro4987655-maximum-tolerated-dose-mtd
https://www.smolecule.com/products/b548771#ro4987655-maximum-tolerated-dose-mtd
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548771?utm_src=pdf-bulk
https://www.smolecule.com/products/s548771?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s548771?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

